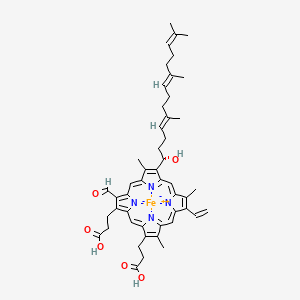
Ferroheme a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroheme a is a heme a and a ferroheme. It has a role as a mouse metabolite. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Ferrochelatase and Heme Biosynthesis
Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form protoheme (heme), which is crucial in various biological processes. Recent studies on ferrochelatase, including its crystal structures from Bacillus subtilis and humans, have enhanced our understanding of its catalytic mechanism. This research is vital for understanding the synthesis and function of heme in biological systems (Dailey et al., 2000).
Synthesis and Applications of Ferrofluids
Ferrofluids, containing iron oxide nanoparticles, exhibit strong magnetic properties. They are used in medicine, water treatment, and mechanical engineering. The synthesis methods and applications of these fluids, including their rheological properties and stability, have been extensively researched, providing valuable insights for various industrial and scientific applications (Oehlsen et al., 2022).
Magnetic Properties in Hemoproteins
Studies on the magnetic properties of hemoproteins, including investigations into oxy-ferrous hemoglobin and model compounds, provide insights into the complex interactions within these proteins. Understanding these properties is crucial for comprehending the functional aspects of hemoproteins in biological systems (Davydov et al., 2003).
Structural Insights into Ferrochelatase
Research on the structure of human ferrochelatase has revealed significant changes during the catalytic cycle. This information advances our understanding of substrate binding and the role of structural alterations in overall catalysis, which is critical for heme synthesis (Medlock et al., 2007).
Metal Specificity in Ferrochelatase
Investigations into how ferrochelatase distinguishes between different metals have shown that metal specificity is determined by product release rather than chelation. This insight is important for understanding metal ion interactions in biological systems (Medlock et al., 2009).
Testing Methods for Ferroheme
Developing accurate and reliable methods for measuring ferroheme content is crucial for research and industrial applications. Studies have focused on creating standard curves and validating their precision, reproducibility, and recovery (Yuan-yuan et al., 2010).
Eigenschaften
Molekularformel |
C49H56FeN4O6 |
|---|---|
Molekulargewicht |
852.8 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-7-ethenyl-17-formyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethylporphyrin-22,24-diid-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C49H58N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,13,15,17,23-27,46,55H,1,10-12,14,16,18-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2/b29-15+,30-17+,38-23?,39-25?,40-24?,41-23?,42-26?,43-26?,44-24?,45-25?;/t46-;/m0./s1 |
InChI-Schlüssel |
ZGGYGTCPXNDTRV-YRJWGCQVSA-L |
Isomerische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)[C@H](CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


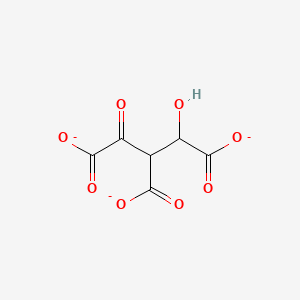
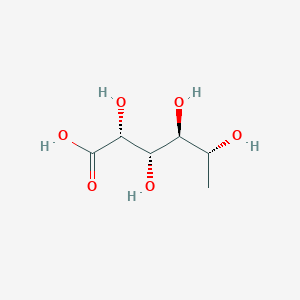


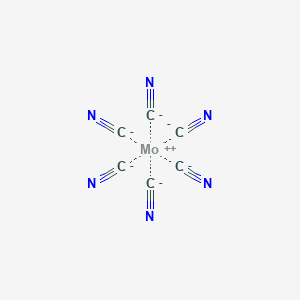
![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)
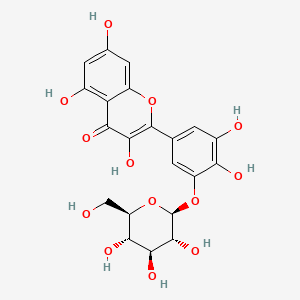
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)




